2-(4-Chlorophenoxy)acetohydrazide

Crystallography Solid-state chemistry Materials science

Reproducible synthesis of 1,3,4-oxadiazole-based antimicrobial libraries requires a structurally defined hydrazide precursor with predictable reactivity. Generic substitutions can lead to crystal packing inconsistencies and failed cyclization. 2-(4-Chlorophenoxy)acetohydrazide (CAS 2381-75-1) solves this with well-characterized halogen bonding (Cl⋯Cl 3.406 Å), a defined dihedral angle (14.93°), and validated protocols for both oxadiazole-2-sulfanyl acetamide and 4-thiazolidinone pathways.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 2381-75-1
Cat. No. B1349058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)acetohydrazide
CAS2381-75-1
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NN)Cl
InChIInChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
InChIKeyKFEHAYRYAXSMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)acetohydrazide (CAS 2381-75-1) – Core Properties and Sourcing Specifications


2-(4-Chlorophenoxy)acetohydrazide (CAS 2381-75-1) is an aryloxyacetic acid hydrazide with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol [1]. The compound is characterized by a 4-chlorophenoxy moiety linked to an acetohydrazide functional group, a structure that enables its versatile use as a synthetic building block and precursor for biologically active derivatives [2]. It is commercially available as a solid with typical purities ranging from 95% to 98% (HPLC) and a melting point range of 154–167 °C .

2-(4-Chlorophenoxy)acetohydrazide (CAS 2381-75-1): Why Direct Substitution with Generic Hydrazides or Phenoxy Analogs May Compromise Your Research


Substituting 2-(4-chlorophenoxy)acetohydrazide with a generic hydrazide or a different phenoxyacetic acid derivative is not recommended due to the unique confluence of its structural features that dictate its reactivity, solid-state properties, and biological potential. The specific presence of the electron-withdrawing chlorine atom at the para position of the phenoxy ring directly influences both its electronic environment and its ability to form specific non-covalent interactions, such as halogen-halogen contacts in the crystal lattice, which are absent in non-halogenated or differently substituted analogs [1]. Furthermore, as a synthetic intermediate, the geometry and conformational preferences of this molecule (e.g., the 14.93° dihedral angle between its planar fragments [2]) can critically affect the outcome of downstream cyclization and condensation reactions, making generic substitutions a potential source of irreproducible results. The following sections provide a quantitative, evidence-based justification for prioritizing this specific CAS registry compound.

2-(4-Chlorophenoxy)acetohydrazide (CAS 2381-75-1): Quantitative Differentiation Evidence Guide for Scientific Selection


Crystal Structure and Solid-State Interactions of 2-(4-Chlorophenoxy)acetohydrazide vs. Non-Halogenated Hydrazide Analogs

The crystal structure of 2-(4-chlorophenoxy)acetohydrazide reveals a specific dihedral angle of 14.93° between the chlorophenyl and C-C(=O)-N planar fragments. A critical and differentiating feature is the presence of intermolecular Cl⋯Cl interactions with a contact distance of 3.406 Å, which are absent in non-halogenated hydrazide analogs. These halogen-halogen interactions contribute to a unique layered packing motif stabilized by N-H⋯N, C-H⋯O, and N-H⋯O hydrogen bonds [1].

Crystallography Solid-state chemistry Materials science

Positional Isomer Differentiation: 2-(4-Chlorophenoxy)acetohydrazide vs. 2-(2-Chlorophenoxy)acetohydrazide

The substitution pattern of the chlorine atom on the phenoxy ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and biological profile. While the 2-chlorophenoxy isomer (CAS 113603-99-9) is also a known compound used in synthesis, the para-substituted target compound (4-chloro) presents a distinct molecular geometry and electron distribution. This difference is manifested in the dihedral angle between the aromatic ring and the hydrazide plane, which is 14.93° for the 4-chloro derivative [1] but would be expected to differ for the 2-chloro analog due to steric and electronic ortho effects.

Medicinal chemistry Structure-activity relationship Synthetic chemistry

Validated Precursor for Biologically Active Heterocycles: 1,3,4-Oxadiazole and Thiazolidinone Derivatives

2-(4-Chlorophenoxy)acetohydrazide has been established as a key precursor in the multi-step synthesis of diverse heterocyclic systems with demonstrable antimicrobial activity. For instance, its cyclization with carbon disulfide yields a 1,3,4-oxadiazole-2-thiol core, which upon further derivatization produces N-substituted sulfanyl acetamides [1]. In a separate pathway, condensation with aromatic aldehydes followed by cyclization with thioglycolic acid generates 4-thiazolidinone derivatives [2]. These synthetic routes are well-documented and produce compound libraries whose antimicrobial potential is directly dependent on the 4-chlorophenoxy scaffold.

Medicinal chemistry Antimicrobial agents Synthetic methodology

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)acetohydrazide (CAS 2381-75-1)


Crystal Engineering and Solid-Form Screening Studies

This compound is ideal for researchers investigating halogen bonding and crystal packing motifs. The well-characterized Cl⋯Cl interaction (3.406 Å) and specific dihedral angle (14.93°) provide a predictable and quantifiable structural handle for co-crystal design or for studying the impact of halogen substitution on solid-state properties, offering a distinct advantage over non-halogenated hydrazides [1].

Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole-Based Antimicrobial Libraries

As a validated precursor, 2-(4-chlorophenoxy)acetohydrazide is a cornerstone for synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. Researchers can reliably follow established synthetic protocols to generate libraries for antimicrobial screening against both Gram-positive and Gram-negative strains, including S. aureus and K. pneumonae [2].

Medicinal Chemistry: Synthesis of 4-Thiazolidinone Derivatives for Antimicrobial Evaluation

This hydrazide serves as the primary building block for a second, orthogonal synthetic pathway to generate 4-thiazolidinone derivatives. Condensation with aromatic aldehydes and subsequent cyclization with thioglycolic acid offers an alternative heterocyclic scaffold for antimicrobial lead discovery and SAR studies [3].

Positional Isomer SAR Studies in Phenoxyacetic Acid Derivatives

For laboratories conducting detailed structure-activity relationship investigations, 2-(4-chlorophenoxy)acetohydrazide is the essential para-substituted comparator for studies involving ortho- (2-chloro) or unsubstituted phenoxy analogs. Its distinct geometry and electronic properties, as evidenced by its unique crystal structure, are critical for drawing accurate conclusions about the role of substitution pattern on biological activity [1].

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